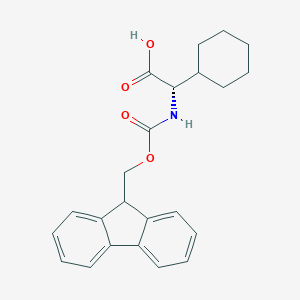

Fmoc-Chg-OH

描述

Contextual Significance of Fmoc-Protected Amino Acids in Peptide Science

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. A central challenge in creating a specific peptide sequence is to prevent unwanted reactions at the amino group of an amino acid while its carboxyl group is being coupled to the next amino acid in the chain. This is achieved by using "protecting groups" that temporarily block the reactive amino group.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical tool in this process and is the foundation of the most widely used strategy for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS). In Fmoc-based SPPS, an amino acid, such as Cyclohexylglycine, has its alpha-amino group protected by the Fmoc moiety. This Fmoc-protected amino acid is then coupled to a growing peptide chain that is anchored to a solid resin support.

The significance of the Fmoc group lies in its unique chemical lability. It is stable under a variety of conditions but can be cleanly and rapidly removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This deprotection step exposes the amino group, making it ready to be coupled with the next Fmoc-protected amino acid in the sequence.

This strategy, known as Fmoc/tBu SPPS, offers several advantages over the older t-butyloxycarbonyl (Boc) method, which requires harsh acids for deprotection. The mild conditions of Fmoc chemistry are compatible with a wider range of sensitive and modified amino acids, allowing for the synthesis of more complex and delicate peptides. This orthogonality—where the N-terminal Fmoc group is removed by a base while side-chain protecting groups are removed by acid at the end of the synthesis—is a key reason for its widespread adoption in both academic research and industrial production.

Table 1: Comparison of Fmoc and Boc Peptide Synthesis Chemistries

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| N-α-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Very strong acid-labile (e.g., Bzl) or requires HF |

| Primary Advantage | Mild conditions preserve sensitive residues. | Historically well-established. |

| Cleavage from Resin | Acid-labile linkers (e.g., Wang, Rink Amide) | Requires very strong acid (e.g., HF) |

| Compatibility | High for modified peptides (e.g., glycosylated) | Limited for acid-sensitive modifications |

Unique Contributions of Cyclohexylglycine (Chg) Residue to Peptide Properties

Cyclohexylglycine (Chg) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. Its structure is similar to alanine or valine, but it features a bulky, non-polar cyclohexyl ring as its side chain. The incorporation of this unnatural residue into a peptide sequence can profoundly influence the peptide's physical and biological properties.

The primary contributions of the Chg residue stem from its size and hydrophobicity. nih.govyoutube.com The cyclohexyl group is significantly larger and more sterically hindering than the side chains of many natural aliphatic amino acids like leucine or isoleucine. This steric bulk can restrict the conformational flexibility of the peptide backbone. By limiting the possible rotational angles (phi and psi angles) of the peptide chain, the Chg residue can be used to induce and stabilize specific secondary structures, such as β-turns and helices. nih.gov For example, research on related Cα-substituted cyclohexylglycine derivatives has shown their effectiveness as inducers of helical structures in oligopeptides. nih.gov

Furthermore, the incorporation of non-proteinogenic amino acids like Chg is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved therapeutic properties. nih.govnih.gov Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and half-life. The bulky and unnatural structure of the Chg side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby enhancing the peptide's stability and making it a more robust drug candidate. researchgate.net

The hydrophobic nature of the cyclohexyl ring also plays a crucial role. Increasing the hydrophobicity of a peptide can enhance its interaction with non-polar biological targets, such as cell membranes or the hydrophobic pockets of proteins. researchgate.net This property is strategically utilized in the design of peptides intended for specific molecular recognition tasks. Studies have identified peptide motifs containing Chg as potent binders for certain enzymes, demonstrating its utility in creating targeted inhibitors. nih.gov

Table 2: Properties Imparted by the Cyclohexylglycine (Chg) Residue

| Property | Description | Consequence for Peptide |

|---|---|---|

| Steric Bulk | The large cyclohexyl side chain physically occupies significant space. | Restricts backbone flexibility; can induce specific secondary structures (e.g., helices, turns). nih.gov |

| Hydrophobicity | The non-polar aliphatic ring repels water. | Increases overall peptide hydrophobicity; can enhance binding to non-polar targets and influence self-assembly. researchgate.netnih.gov |

| Proteolytic Resistance | The unnatural structure hinders recognition and cleavage by proteases. | Increases peptide stability and in vivo half-life. researchgate.net |

| Conformational Control | Limits the available phi/psi rotational angles of the peptide backbone. | Serves as a tool for designing peptides with predefined, stable three-dimensional shapes. |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQGHPODCJZDB-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426273 | |

| Record name | Fmoc-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161321-36-4 | |

| Record name | Fmoc-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Chg Oh and Chg Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Chg-OH

Fmoc-SPPS is a sequential process where amino acids are added one by one to a growing peptide chain anchored to an insoluble polymer support. The Fmoc group serves as a temporary protecting group for the α-amino terminus, while acid-labile groups protect the side chains. This orthogonality allows for selective removal of the Fmoc group under basic conditions without affecting the side-chain protecting groups or the peptide-resin linkage.

Fundamental Principles and Methodological Framework of Fmoc-SPPS

The Fmoc-SPPS methodology involves a cyclical process for each amino acid addition:

Resin Swelling: The polymeric support is swollen in a suitable solvent (typically DMF or NMP) to allow access to the reactive sites. bachem.comdu.ac.in

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, commonly a solution of piperidine (B6355638) in DMF. peptide.comwikipedia.orgaltabioscience.com

Washing: The resin is washed thoroughly to remove the deprotection reagents and byproducts. peptide.comembrapa.br

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound or another Fmoc-amino acid) is activated and coupled to the free N-terminus of the growing peptide chain. peptide.comembrapa.brchempep.com

Washing: The resin is washed again to remove excess reagents and byproducts from the coupling step. peptide.comembrapa.br

Capping (Optional): Unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences. iris-biotech.de

This cycle is repeated for each amino acid in the desired sequence. Upon completion, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). acs.orgaltabioscience.com

Mechanistic Insights into Fmoc Deprotection in SPPS

The removal of the Fmoc group is a critical step that relies on a specific chemical mechanism to ensure efficient chain elongation.

Role of Base-Labile Protecting Groups and Beta-Elimination

The Fmoc group is characterized by its base-labile nature. The mechanism involves the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring system by a mild base, typically a secondary amine like piperidine. peptide.comnih.govresearchgate.netwikipedia.org This deprotonation initiates a β-elimination reaction, leading to the release of carbon dioxide and the formation of a highly reactive intermediate, dibenzofulvene (DBF). peptide.comnih.govresearchgate.netscielo.org.mxwikipedia.org The mild basic conditions are crucial as they are orthogonal to the acid-labile side-chain protecting groups and the resin linker. acs.orgaltabioscience.com

Formation of Dibenzofulvene Adducts

The dibenzofulvene (DBF) intermediate formed during Fmoc deprotection is a highly reactive electrophile. peptide.comnih.govresearchgate.net To prevent deleterious side reactions, such as irreversible alkylation of the newly deprotected amine on the growing peptide chain, the DBF must be scavenged. peptide.comnih.govacs.org Secondary amines, particularly piperidine, readily react with DBF to form stable dibenzofulvene-amine adducts. peptide.comnih.govresearchgate.netresearchgate.netwikipedia.org These adducts are typically washed away during the subsequent washing steps. peptide.comnih.gov Monitoring the UV absorbance of these adducts can also serve as an indicator of the deprotection progress. iris-biotech.dewikipedia.orgacs.org

Coupling Reagents and Reaction Optimization in Chg Incorporations

The incorporation of non-proteinogenic amino acids like cyclohexylglycine (Chg) can sometimes present challenges due to steric hindrance or altered reactivity compared to standard amino acids. chemimpex.comacs.org Therefore, the choice of coupling reagents and optimization of reaction conditions are paramount for efficient Chg incorporation.

Commonly employed coupling reagents in Fmoc-SPPS include:

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) or hydroxyazabenzotriazole (HOAt) to enhance coupling efficiency and suppress racemization. chempep.comdrugfuture.commerckmillipore.commdpi.com

Phosphonium Reagents: Examples include benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). chempep.comresearchgate.net

Uronium/Aminium Reagents: Such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). chempep.commerckmillipore.commdpi.com

Oxyma-based reagents: Such as COMU, TOTU, PyOxim, and Ezracom, which often offer improved performance and reduced racemization compared to older reagents. merckmillipore.commesalabs.com

For sterically demanding amino acids like Chg, reagents like HATU or COMU are often preferred due to their higher reactivity. merckmillipore.commesalabs.com Optimization may involve adjusting the stoichiometry of reagents, reaction time, temperature, and solvent choice. iris-biotech.dechempep.com Research indicates that the choice of coupling reagent significantly impacts efficiency and can influence epimerization rates, particularly for amino acids prone to such side reactions. mdpi.commesalabs.com

Polymeric Supports and Linker Chemistries for Chg Peptide Synthesis

The selection of an appropriate polymeric support and linker is crucial for the successful synthesis of peptides, including those containing Chg. These components anchor the growing peptide chain and facilitate its cleavage at the end of the synthesis.

Polymeric Supports: Common polymeric supports include polystyrene cross-linked with divinylbenzene (B73037) (PS-DVB), polyethylene (B3416737) glycol (PEG)-grafted polystyrene (e.g., TentaGel), and polyethylene glycol (PEGA) resins. acs.orgbachem.comsigmaaldrich.com The choice of support impacts swelling properties, solvent compatibility, and loading capacity. sigmaaldrich.com

Linker Chemistries: Linkers are bifunctional molecules that connect the C-terminus of the first amino acid to the polymeric support. They are designed to be stable during SPPS but labile under specific cleavage conditions.

Acid-Labile Linkers: These are widely used in Fmoc-SPPS. Examples include:

Wang Linker (p-alkoxybenzyl alcohol): Releases peptides as free acids. acs.orgsigmaaldrich.com

Rink Amide Linkers (e.g., Rink Amide MBHA, Rink Amide AM): Designed for the synthesis of C-terminal peptide amides. acs.orgsigmaaldrich.com

2-Chlorotrityl Chloride Resin: Offers advantages for synthesizing peptides with C-terminal residues prone to racemization, such as Cys, His, or Pro, and can also be used to synthesize protected peptide acids. sigmaaldrich.combiosynth.com

HMBA (4-hydroxy-3-methoxybenzoyl alcohol): A general-purpose linker for routine Fmoc-SPPS, releasing peptides as carboxylates, amides, hydrazides, esters, or alcohols depending on the cleavage conditions. google.combiosynth.com

The linker chosen must be stable to the basic conditions used for Fmoc deprotection and compatible with the final acid cleavage step. acs.orgbachem.comaltabioscience.comsemanticscholar.orgdu.ac.ingoogle.com The incorporation of bulky amino acids like Chg does not typically require specialized linkers beyond those suitable for Fmoc-SPPS in general, provided the coupling and deprotection steps are optimized. chemimpex.comacs.org

Applications of Fmoc Chg Oh in Chemical Biology and Drug Discovery

Rational Design of Peptides and Peptidomimetics Incorporating Cyclohexylglycine

The process of creating new drugs often involves a step-by-step approach to optimize a lead peptide into smaller, more drug-like molecules. diva-portal.org This rational design strategy leverages the unique properties of non-standard amino acids like cyclohexylglycine (Chg) to improve stability, potency, and selectivity. diva-portal.org The incorporation of Fmoc-Chg-OH into peptide sequences is a key tactic in this process, allowing for precise control over the resulting molecule's physicochemical and biological properties.

Modulation of Peptide Hydrophobicity and Solubility

The balance between hydrophobic and hydrophilic characteristics is crucial for a peptide's function. By introducing hydrophobic amino acids, the interactions between peptides and hydrophobic surfaces can be strengthened. acs.org The hydrophobic nature of the Fmoc group itself can also drive the self-assembly of peptide conjugates. researchgate.net

Table 1: Impact of Hydrophobic Amino Acid Substitution on Peptide Properties

| Original Residue | Substituted Residue | Observed Effect on Peptide | Reference |

| Polar Amino Acid | Isoleucine (Hydrophobic) | Increased hydrophobic interaction with surfaces. | acs.org |

| Glycine | Cyclohexylglycine | Enhanced hydrophobic character of the peptide. | chemimpex.com |

Influence on Secondary Structure Induction and Stabilization

The sterically demanding cyclohexyl group of Chg can significantly influence the local conformation of a peptide backbone, promoting the formation and stabilization of specific secondary structures like β-sheets and turns. rsc.org This conformational constraint can lock the peptide into its bioactive conformation, leading to higher binding affinity and specificity for its biological target. diva-portal.org The ability to induce ordered structures is a key advantage in designing peptides with predictable three-dimensional shapes. rsc.org

Studies have shown that the introduction of bulky side chains can affect the secondary structure of peptides. For instance, circular dichroism (CD) spectroscopy is a technique used to analyze the secondary structure of peptides and has been employed to study the effects of amino acid substitutions. jst.go.jp The formation of β-sheet structures is a common feature in the self-assembly of Fmoc-peptide conjugates. researchgate.netrsc.org

Table 2: Research Findings on Secondary Structure Modulation

| Peptide/System | Method of Analysis | Key Finding | Reference |

| 15-IgBP Derivatives | Circular Dichroism (CD) Spectroscopy | Derivatization at specific positions affected the secondary structure, which was correlated with binding activity. | jst.go.jp |

| Fmoc-tetrapeptides | Circular Dichroism (CD) and FTIR Spectroscopy | The hydrophobic Fmoc group and peptide sequence influence the formation of β-sheet structures. | researchgate.netrsc.org |

| Heptapeptide L-1 + BSA | Circular Dichroism (CD) Spectroscopy | The addition of BSA induced a significant increase in the antiparallel β-sheet conformation of the peptide. | rsc.org |

Development of Constrained Peptides and Peptide Mimetics

To enhance the therapeutic potential of peptides, they are often modified to create more stable and potent versions known as peptidomimetics. diva-portal.org These molecules mimic the structure and function of natural peptides but have improved properties like resistance to enzymatic degradation. diva-portal.org The incorporation of this compound is a valuable strategy in the development of constrained peptides and peptidomimetics.

One approach to creating peptidomimetics is to replace the amide bonds of the peptide backbone with other chemical groups, known as peptide bond surrogates. researchgate.net This modification can improve metabolic stability and influence the peptide's conformation. researchgate.net this compound can be incorporated into sequences containing these surrogates, such as reduced amides (ψ[CH2-NH]), to further refine the molecule's properties. mdpi.com The synthesis of such pseudopeptides often utilizes solid-phase Fmoc methodology, a standard technique in peptide chemistry. researchgate.net

Fmoc-protected building blocks are instrumental in the synthesis of more complex and rigid structures like spiroligomers and macrocyclic peptides. digitellinc.comnih.gov Spiroligomers are shape-programmable peptidomimetics assembled from chiral, cyclic building blocks. digitellinc.com The use of Fmoc chemistry facilitates their synthesis on a solid support. digitellinc.comacs.org

Macrocyclization, the process of forming a cyclic peptide, is a widely used strategy to improve peptide stability, affinity, and membrane permeability. nih.govnih.gov this compound can be incorporated into linear peptide precursors that are then cyclized. Various macrocyclization strategies exist, including head-to-tail, sidechain-to-sidechain, and the formation of bicyclic structures. nih.govnih.gov

Therapeutic Development and Pharmaceutical Applications

The unique properties conferred by the cyclohexylglycine residue make this compound a valuable component in the development of new therapeutic agents. chemimpex.com Peptides and peptidomimetics containing Chg are being explored for a wide range of applications, from targeting specific receptors to creating novel drug delivery systems. chemimpex.comuu.nl The enhanced stability and bioavailability of these modified peptides are crucial for their pharmaceutical applications. chemimpex.com

The peptide therapeutic market is a growing segment of the pharmaceutical industry, with numerous peptide drugs approved and many more in clinical and preclinical development. mdpi.com The rational design of peptides, including the use of unnatural amino acids like Chg, is a key driver of this growth. frontiersin.org These efforts are aimed at addressing a variety of diseases, including cancer, metabolic disorders, and infectious diseases. mdpi.comresearchgate.net

Integration into Peptide-Based Biomaterials and Supramolecular Assemblies

Advanced Research Probes and Biological Investigations

Beyond direct therapeutic or biomaterial applications, this compound is a fundamental tool for basic scientific research, particularly in the field of proteomics.

Proteomics is the large-scale study of proteins, and custom-synthesized peptides are indispensable tools in this field. This compound is used as a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS) to create these custom peptides. scbt.comnih.gov These synthetic peptides, incorporating the unique structural features of Chg, can be used as:

Enzyme Substrates: To study the specificity and kinetics of proteases and other enzymes.

Probes for Protein-Protein Interactions: To identify or validate interactions between proteins.

Internal Standards: For quantitative mass spectrometry-based proteomics.

A particularly innovative application utilizes the Fmoc group itself as a quantifiable reporter. A recently developed method allows for the precise measurement of peptide concentration on biomaterial surfaces—a historically challenging task. acs.org In this assay, the N-terminal Fmoc group is left on the peptide after it has been attached to a surface (such as a hydrogel or nanoparticle). The Fmoc group is then cleaved with a base, and the released dibenzofulvene (DBF) molecule is quantified by its UV absorbance. Because the stoichiometry is 1:1, the concentration of DBF directly corresponds to the concentration of the peptide on the material. acs.org This provides a simple yet powerful tool for characterizing and optimizing peptide-functionalized biomaterials for applications in tissue engineering and beyond. acs.org

Table of Mentioned Chemical Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-L-cyclohexylglycine |

| Chg | Cyclohexylglycine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| AMPs | Antimicrobial Peptides |

| PLA2 | Phospholipase A2 |

| CPPs | Cell-Penetrating Peptides |

| Fmoc-Leu-OH | N-α-Fmoc-L-leucine |

| Fmoc-Ile-OH | N-α-Fmoc-L-isoleucine |

| Fmoc-Val-OH | N-α-Fmoc-L-valine |

| Fmoc-Thr(tbu)-OH | N-α-Fmoc-O-tert-butyl-L-threonine |

| Fmoc-FF | N-α-Fmoc-L-phenylalanyl-L-phenylalanine |

| Fmoc-K(Fmoc)-OH | N-α,N-ε-di-Fmoc-L-lysine |

| DBF | Dibenzofulvene |

| DMSO | Dimethyl sulfoxide |

Contributions to Neuroscience: Neuropeptide Studies

This compound is a valuable component in the field of neuroscience for the synthesis of neuropeptide analogs. chemimpex.com Neuropeptides are small protein-like molecules used by neurons to communicate, and they are involved in a wide range of brain functions. The incorporation of non-natural amino acids like cyclohexylglycine (Chg) can lead to the development of analogs with enhanced properties compared to their natural counterparts.

The cyclohexyl side chain of Chg can significantly influence the pharmacological profile of a neuropeptide. By increasing the peptide's hydrophobicity, the Chg residue can improve its ability to cross cellular membranes, including the blood-brain barrier, which is a critical challenge in the development of drugs targeting the central nervous system. chemimpex.com Furthermore, the bulky and rigid nature of the cyclohexyl group can constrain the peptide's conformation, locking it into a bioactive shape that may lead to higher receptor affinity and selectivity. This conformational restriction can also confer resistance to enzymatic degradation by proteases, thereby extending the peptide's half-life and duration of action in the body. chemimpex.com

Research in this area focuses on synthesizing neuropeptide analogs where specific amino acids are replaced with Chg. For instance, in the development of analogs for neuropeptides like spinorphin (B1681984) or neurotensin, Fmoc-amino acids are essential for the systematic modification of the peptide backbone to enhance biological activity. nih.govnih.gov The use of this compound allows researchers to probe the structure-activity relationships of neuropeptides, leading to insights into neurological disorders and the design of potential treatments. chemimpex.com

Table 1: Properties Conferred by Chg in Neuropeptide Analogs

| Property | Contribution of Cyclohexylglycine (Chg) | Rationale |

|---|---|---|

| Increased Hydrophobicity | Enhances membrane permeability. | The nonpolar cyclohexyl side chain increases the overall lipid-like character of the peptide. |

| Conformational Rigidity | Restricts peptide backbone flexibility. | The bulky cyclohexyl group limits the rotational freedom of the peptide chain, favoring specific secondary structures. |

| Receptor Binding Affinity | Can increase binding to target receptors. | By promoting a bioactive conformation, it enhances the fit between the peptide and its receptor binding pocket. |

| Enzymatic Stability | Improves resistance to protease degradation. | The unnatural side chain can hinder recognition and cleavage by proteolytic enzymes. |

Investigations into Cell Signaling Pathways

This compound is instrumental in the synthesis of specialized peptides used to investigate complex cell signaling pathways. These pathways are the networks through which cells receive and respond to signals from their environment, governing processes from growth to metabolism. Synthetic peptides containing residues like Chg can act as specific agonists or antagonists of receptors involved in these pathways or as substrates for key enzymes like kinases and proteases. thermofisher.com

A notable application is in the study of matrix metalloproteinases (MMPs), which are deeply involved in cell signaling related to cancer progression, particularly in processes like cell migration, invasion, and angiogenesis. In a study aimed at developing probes for the tumor-associated protein MT1-MMP, researchers synthesized bicyclic peptides using Fmoc solid-phase chemistry. aacrjournals.org They systematically replaced amino acids in the peptide sequence with various non-natural residues, including cyclohexylglycine (Chg), to evaluate the impact on binding affinity to the target protein. aacrjournals.org

The research found that while highly aromatic modifications at a specific position (Position 4) in the peptide loop increased affinity, the incorporation of the non-aromatic Chg was less tolerated, providing critical data on the structural requirements for binding. aacrjournals.org This type of detailed structure-activity relationship (SAR) study, enabled by the use of building blocks like this compound, is fundamental to designing highly specific probes and inhibitors for proteins within cell signaling cascades. Such probes can be further modified with fluorescent tags to visualize and study protein function and localization within cells. acs.orgacs.org

Table 2: Research Findings on Chg Incorporation in a MT1-MMP Targeting Peptide

| Peptide Modification | Amino Acid at Position 4 | Relative Binding Affinity Change | Implication for Cell Signaling Probe Design |

|---|---|---|---|

| Parent Peptide | Phenylalanine (Phe) | Baseline | Standard aromatic residue for comparison. |

| Aromatic Isostere | 1-Naphthylalanine (1NAl) | 7-fold increase | Demonstrates preference for larger aromatic systems at the binding interface. |

| Non-Aromatic Isostere | Cyclohexylglycine (Chg) | Decreased affinity | Indicates that aromaticity, not just bulk, is crucial for optimal binding to this specific target. |

Data derived from research on bicyclic peptide binders for the MT1-MMP hemopexin domain. aacrjournals.org

Role in Biomarker Development

The development of reliable biomarkers is essential for the early diagnosis, prognosis, and monitoring of diseases. Peptide-based biomarkers and diagnostic agents are a promising class of tools due to their high specificity and ability to be chemically synthesized and modified. nih.govmdpi.com this compound plays a role in this field by facilitating the synthesis of robust and specific peptide probes. aacrjournals.org

The use of non-natural amino acids like Chg can enhance the in vivo stability of peptide-based imaging agents, a critical factor for their successful application in a clinical setting. aacrjournals.org In the development of imaging agents for cancer, peptides that target tumor-specific proteins are often labeled with radioisotopes. The stability of the peptide backbone is paramount to ensure that the agent reaches its target intact.

Advanced Structural and Conformational Characterization of Chg Containing Peptides

Spectroscopic Methodologies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing information at the atomic level. nih.gov A variety of NMR experiments can be employed to elucidate the conformation of Chg-containing peptides.

The process of determining a peptide's structure by NMR involves several key steps. Initially, a series of 2D NMR experiments are performed to assign the resonances of all protons in the peptide. nih.gov For unlabeled peptides, these typically include Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). chemrxiv.org TOCSY experiments are used to identify the spin systems of individual amino acid residues, while NOESY provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's fold. nih.govchemrxiv.org

Key NMR parameters used in the conformational analysis of peptides include:

Chemical Shifts (δ): The chemical shifts of protons, particularly the α-protons (Hα) and amide protons (HN), are sensitive to the local electronic environment and can provide initial indications of secondary structure elements. nih.gov

³J-Coupling Constants: The through-bond scalar coupling between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ via the Karplus equation. mdpi.com The magnitude of this coupling constant can help to restrain the possible values of this angle. wikipedia.org

Nuclear Overhauser Effects (NOEs): The presence and intensity of NOE cross-peaks between protons provide distance restraints that are fundamental to defining the three-dimensional structure. For instance, strong sequential HN-HN NOEs are indicative of helical conformations, while specific long-range NOEs can define turns and folds. nih.govfrontiersin.org

| Residue | HN | Hα | Hβ | Other |

|---|---|---|---|---|

| Ala1 | 8.10 | 4.35 | 1.38 | - |

| Chg2 | 7.95 | 4.15 | 1.75 (CH of cyclohexyl) | 1.10-1.80 (Cyclohexyl CH₂) |

| Ala3 | 7.80 | 4.40 | 1.40 | - |

Circular Dichroism (CD) Spectroscopy in Conformational Studies

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The peptide backbone, when arranged in ordered structures, gives rise to characteristic CD signals in the far-UV region (190-250 nm).

Different secondary structures have distinct CD spectral signatures:

α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheet: Shows a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

β-Turn: The spectra can be variable, but often show a weak negative band around 225-230 nm and a positive band around 205 nm.

Random Coil: Typically displays a strong negative band below 200 nm. americanpeptidesociety.org

CD spectroscopy is particularly useful for studying conformational changes induced by environmental factors such as solvent polarity, pH, or temperature. americanpeptidesociety.org For example, the addition of solvents like trifluoroethanol (TFE) can induce the formation of helical structures in peptides that are otherwise disordered in aqueous solution. ias.ac.in

While specific CD spectra for peptides containing solely the Fmoc-Chg-OH derivative are not detailed in the provided search results, the technique is broadly applicable. The bulky cyclohexyl side chain of Chg might sterically favor certain secondary structures, which would be detectable by CD. The table below illustrates typical CD minima and maxima associated with common peptide secondary structures.

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn | ~205 | ~225-230 (weak) |

| Random Coil | ~212 | ~198 |

Computational Approaches to Molecular Conformation

Computational methods provide a powerful complement to experimental techniques, allowing for the detailed exploration of the conformational landscape of peptides. These approaches can predict stable conformations, rationalize experimental observations, and provide insights into the dynamics of these molecules.

Empirical Energy Calculations for Conformational Space Exploration

Empirical energy calculations, often used in conjunction with methods like molecular mechanics, are employed to estimate the potential energy of different peptide conformations. These calculations are based on a set of empirically derived parameters that describe the energy associated with bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

By systematically changing the dihedral angles of the peptide backbone and side chains and calculating the energy for each conformation, it is possible to generate a conformational energy landscape. This landscape reveals the low-energy (and thus more stable) conformations of the peptide. rsc.org

These calculations can be used to:

Predict the most stable conformers: The global minimum on the potential energy surface corresponds to the most stable conformation in the gas phase.

Generate starting structures for MD simulations: Low-energy conformations identified through these calculations can be used as starting points for more extensive MD simulations.

The combination of these energy calculations with experimental data can lead to a more refined understanding of a peptide's conformational behavior in solution.

Quantum Chemical Methods (e.g., DFT) for Segmental Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of molecules compared to empirical force fields. mdpi.com However, due to their high computational cost, they are typically applied to smaller molecular systems, such as dipeptide or tripeptide fragments. mdpi.com

For a Chg-containing peptide, DFT calculations could be used to perform a segmental analysis, where the conformational preferences of a small peptide fragment containing the Chg residue are investigated in detail. This approach can provide valuable insights into the intrinsic conformational tendencies of the Chg residue, which can then be used to understand the behavior of the larger peptide.

DFT calculations on a dipeptide model, such as N-acetyl-Chg-N'-methylamide, could be used to:

Calculate the relative energies of different conformations: By systematically varying the backbone dihedral angles (φ and ψ) of the Chg residue and calculating the energy at each point, a Ramachandran plot can be constructed, showing the allowed and disallowed regions of conformational space.

Analyze the intramolecular interactions: DFT can provide detailed information about the electronic nature of intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Parameterize force fields: The high-accuracy energy data obtained from DFT calculations can be used to develop or refine the parameters for the Chg residue in empirical force fields used for MD simulations of larger peptides.

The use of fragment-based quantum mechanical methods allows for the application of these accurate calculations to larger systems by dividing the protein or peptide into smaller, manageable fragments. nih.govnyu.edu

Synthesis and Research of Fmoc Chg Oh Derivatives and Analogs

Strategies for Incorporating Post-Translational Modifications onto Chg-Peptides

Post-translational modifications (PTMs) are crucial for the functional diversity of proteins and peptides. thermofisher.com The incorporation of PTMs into synthetic peptides containing cyclohexylglycine (Chg) can enhance their biological activity, stability, and structural diversity. ambiopharm.com Common PTMs include phosphorylation, glycosylation, methylation, and acetylation. thermofisher.com

Strategies for incorporating PTMs into Chg-containing peptides primarily involve the use of pre-modified Fmoc-amino acid building blocks during solid-phase peptide synthesis. nih.gov For instance, to introduce a phosphate group, a suitably protected Fmoc-phosphoamino acid can be coupled to the growing peptide chain. Similarly, glycosylated peptides can be synthesized by incorporating protected Fmoc-amino acid glycosides.

Given that the cyclohexyl side chain of Chg is non-functionalized, direct post-synthetic modification of the Chg residue itself is challenging. Therefore, PTMs are typically introduced at other positions within the peptide sequence. The bulky nature of the Chg residue can influence the local conformation of the peptide backbone, which may, in turn, affect the efficiency of enzymatic or chemical modifications at neighboring residues.

Table 1: Common Post-Translational Modifications and General Strategies for Incorporation

| Modification | General Strategy for Incorporation in SPPS | Potential Impact on Chg-Peptides |

| Phosphorylation | Use of protected Fmoc-phospho-serine, -threonine, or -tyrosine derivatives. | Can modulate protein-protein interactions and signaling pathways. |

| Glycosylation | Incorporation of protected Fmoc-amino acid glycosides. | Can improve solubility, stability, and influence molecular recognition. ambiopharm.com |

| Acetylation | N-terminal acetylation using acetic anhydride after completion of chain assembly. | Can increase peptide stability by mimicking natural protein termini. ambiopharm.com |

| Methylation | Use of pre-methylated Fmoc-amino acid derivatives (e.g., Fmoc-N-Me-Arg(Pbf)-OH). | Can alter charge, hydrophobicity, and proteolytic stability. ambiopharm.com |

Synthesis of N-Methylated Cyclohexylglycine Derivatives

N-methylation of the peptide backbone is a common strategy to improve the pharmacokinetic properties of peptides by increasing their metabolic stability and membrane permeability. The synthesis of Fmoc-N-methyl-cyclohexylglycine (Fmoc-N-Me-Chg-OH) is a key step for its incorporation into peptide sequences. A widely used method for the synthesis of Fmoc-N-methylated amino acids is the Biron-Kessler method, which can be adapted for Fmoc-Chg-OH. mdpi.comsemanticscholar.org

This solid-phase synthesis approach involves the following key steps: mdpi.com

Attachment to Resin: The starting material, this compound, is attached to a 2-chlorotrityl chloride (2-CTC) resin.

N-Nosylation: The Fmoc protecting group is removed, and the free amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

N-Methylation: The sulfonamide proton is sufficiently acidic to be deprotonated, and the resulting anion is methylated using a methylating agent such as dimethyl sulfate or methyl iodide.

Nosyl Group Removal: The o-NBS group is removed.

Fmoc Reprotection: The free amine is reprotected with an Fmoc group.

Cleavage from Resin: The final Fmoc-N-Me-Chg-OH product is cleaved from the resin.

Table 2: Key Reagents in the Biron-Kessler Method for Fmoc-N-Me-Chg-OH Synthesis

| Step | Key Reagent(s) | Purpose |

| Attachment | 2-Chlorotrityl chloride resin, DIEA | Solid support immobilization |

| N-Nosylation | Piperidine (B6355638), o-NBS-Cl, Collidine | Amine protection and activation for methylation |

| N-Methylation | DBU, Dimethyl sulfate or Methyl iodide | Introduction of the methyl group |

| Nosyl Removal | Mercaptoethanol, DBU | Deprotection of the sulfonamide |

| Fmoc Reprotection | Fmoc-OSu, DIEA | Reintroduction of the Fmoc protecting group |

| Cleavage | TFA/DCM | Release of the final product from the resin |

Exploration of Other Structurally Modified Cyclohexylglycine Analogs

To further explore the structure-activity relationships of peptides, various structurally modified analogs of this compound have been synthesized and incorporated into peptide chains. These analogs can introduce different conformational constraints, alter hydrophobicity, or provide sites for further functionalization.

Another class of analogs involves modifications to the cyclohexyl ring itself. For instance, Fmoc-1-amino-4-oxo-cyclohexanecarboxylic acid introduces a ketone functionality on the ring, which can serve as a handle for further chemical modifications or influence receptor binding through polar interactions.

Furthermore, the position of the amino and carboxyl groups on the cyclohexane ring can be varied. Fmoc-1-aminocyclohexanecarboxylic acid and cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid are examples where the stereochemistry and connectivity of the functional groups are altered, leading to different conformational preferences when incorporated into a peptide.

The synthesis of these analogs generally involves standard organic chemistry transformations to create the modified amino acid, followed by protection of the amino group with the Fmoc moiety.

Table 3: Examples of Structurally Modified Cyclohexylglycine Analogs

| Compound Name | Structural Modification | Potential Application |

| Fmoc-β-cyclohexyl-alanine | Homologation of the side chain | Introduce flexibility into the peptide backbone |

| Fmoc-1-amino-4-oxo-cyclohexanecarboxylic acid | Introduction of a ketone group on the ring | Provide a site for chemical ligation or influence binding |

| Fmoc-1-aminocyclohexanecarboxylic acid | Gem-disubstitution on the cyclohexane ring | Induce specific turn conformations in peptides |

| cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid | Altered stereochemistry and connectivity | Constrain peptide conformation in a different manner than the alpha-amino acid |

Future Perspectives and Emerging Research Directions for Fmoc Chg Oh

Innovations in Synthetic Efficiency and Scalability

The broader adoption of Fmoc-Chg-OH in large-scale applications, such as therapeutic peptide manufacturing, is contingent on the development of more efficient and sustainable synthetic methodologies. Current research in peptide synthesis is heavily focused on green chemistry principles, which are directly applicable to the production of peptides containing cyclohexylglycine.

Key areas of innovation include:

Green Solvents in SPPS: Traditional solid-phase peptide synthesis (SPPS) relies on hazardous solvents like N,N-dimethylformamide (DMF). Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) is gaining traction. acs.org These solvents are not only more environmentally benign but can also offer improved performance in coupling and deprotection steps, which is crucial for efficiently incorporating sterically hindered amino acids like Chg. acs.org

Process Optimization and Automation: To improve scalability, researchers are optimizing SPPS protocols to reduce solvent consumption and reaction times. One promising strategy is the "in situ Fmoc removal" technique, which combines the coupling and deprotection steps, thereby eliminating an entire washing sequence and potentially saving up to 75% of solvent waste. peptide.comtandfonline.com Such protocols make the synthesis of peptides, including those with unnatural amino acids, more sustainable for large-scale production. peptide.com

Novel Synthesis Technologies: Beyond traditional SPPS, innovative technologies are emerging to address the challenges of large-scale peptide production. Molecular Hiving™ technology, for instance, enables the synthesis of shorter peptides without the use of hazardous solvents and requires fewer equivalents of Fmoc-amino acid derivatives, leading to significant reductions in solvent consumption and more efficient scale-up. bachem.com Chemo-enzymatic peptide synthesis (CEPS) offers another scalable alternative for producing large peptides with high regio- and stereoselectivity. bachem.com

High-Purity Building Blocks: The quality of the final peptide is directly dependent on the purity of the initial building blocks. merckmillipore.com Suppliers are developing enhanced specifications for Fmoc-amino acids, with higher HPLC and enantiomeric purity, and specified limits on impurities. merckmillipore.com This focus on quality ensures higher yields, more reproducible synthesis outcomes, and easier purification of the final Chg-containing peptide. merckmillipore.com

These advancements are critical for making the synthesis of this compound and its derivative peptides more cost-effective, environmentally friendly, and suitable for industrial-scale manufacturing, thereby facilitating its broader application in therapeutics and materials science. rsc.org

Expansion into Novel Therapeutic Areas

The incorporation of the unnatural amino acid cyclohexylglycine into peptide sequences can dramatically alter their pharmacological properties. The hydrophobicity and steric bulk of the cyclohexyl group can enhance proteolytic stability, improve membrane interaction, and modulate biological activity, opening up new avenues for drug discovery. nbinno.com

Emerging therapeutic applications include:

Mitochondrial-Targeted Therapies: Recent studies have highlighted the potential of peptides containing cyclohexylalanine (a closely related amino acid) in treating diseases associated with mitochondrial dysfunction. A specific α-helical amphipathic peptide was found to selectively target cardiolipin (B10847521) in the inner mitochondrial membrane, rescuing mitochondrial function in models of acute kidney injury. nih.govnih.gov This suggests a promising therapeutic strategy for a range of degenerative diseases where this compound could be used to design peptides that protect mitochondrial structure and function. nih.gov

Antimicrobial Peptides (AMPs): The development of new antibiotics is a global health priority. Incorporating non-coded amino acids like Chg into AMPs is a key strategy to enhance their activity and stability. nih.govrsc.org The hydrophobic nature of the cyclohexyl side chain can increase the peptide's ability to disrupt bacterial membranes, a primary mechanism of action for many AMPs. nih.gov Research is focused on designing novel AMPs that are both potent and less susceptible to the development of bacterial resistance. researchgate.net

Oncolytic Peptides: Peptides are being investigated as a new class of cancer therapeutics. frontiersin.org The design of hybrid peptides that combine anticancer sequences with cell-penetrating motifs is an active area of research. explorationpub.com The inclusion of hydrophobic residues like cyclohexylglycine can enhance the peptide's ability to interact with and disrupt cancer cell membranes, potentially leading to more effective and selective oncolytic agents.

Macrocyclic Peptides: Macrocyclic peptides are considered a promising modality that combines the target specificity of large biologics with the administrative advantages of small molecules. merck.com Their unique cyclic structure allows them to address challenging drug targets like protein-protein interactions. merck.comyoutube.com Unnatural amino acids such as Chg are valuable tools in the design of these complex structures, helping to constrain the peptide's conformation and improve its metabolic stability and cell permeability. uq.edu.au

Development of Advanced Functional Materials

The self-assembly properties of Fmoc-amino acids and short peptides are being harnessed to create a new generation of functional biomaterials. The process is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.comnih.gov The nature of the amino acid side chain plays a crucial role in modulating these interactions and defining the final properties of the material.

Future directions in this area include:

Self-Assembling Hydrogels: Fmoc-peptides containing hydrophobic residues can self-assemble into nanofibrous networks that entrap large amounts of water, forming hydrogels. acs.orgnih.gov These materials are being explored for applications in tissue engineering, regenerative medicine, and controlled drug delivery. mdpi.comacs.org By incorporating this compound, researchers can tune the mechanical properties and hydrophobicity of the hydrogel network, potentially enhancing its stability and interaction with cells or therapeutic molecules. mdpi.com The design of bi-functional peptides that are both antimicrobial and form hydrogels is a particularly innovative approach for creating wound dressings or coatings for medical devices. frontiersin.org

Biomimetic Scaffolds and Nanostructures: Peptides containing residues like Chg can be designed to self-assemble into a variety of ordered nanostructures, including fibers, ribbons, and nanorods. nih.govrsc.org These structures can mimic components of the natural extracellular matrix, providing scaffolds that support cell growth and tissue regeneration. researchgate.netmatilda.science The ability to control the morphology of these assemblies by altering the peptide sequence offers a powerful tool for creating materials with tailored biological functions. nih.gov

Surface Modification of Biomaterials: Modifying the surface of medical implants is critical for improving their biocompatibility and preventing adverse reactions. mdpi.comunitbv.ronih.gov Peptides containing this compound can be used to create coatings that alter the surface chemistry and topography of materials. nih.gov The hydrophobic cyclohexyl groups can be used to control protein adsorption and cellular adhesion, potentially leading to implants with improved integration into the body and reduced risk of infection or rejection. nih.gov

常见问题

Q. What is the role of Fmoc-Chg-OH in solid-phase peptide synthesis (SPPS), and how should it be stored to ensure stability during experiments?

this compound is a cyclohexylglycine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in SPPS to incorporate sterically hindered amino acids into peptide sequences. The Fmoc group prevents unwanted side reactions during elongation and is cleaved under basic conditions (e.g., piperidine) . To maintain stability, store the compound in anhydrous conditions at –20°C, shielded from light and moisture, as the Fmoc group is sensitive to hydrolysis and photodegradation. Pre-equilibrate to room temperature before use to avoid condensation .

Q. Which analytical methods are essential for confirming the identity and purity of this compound after synthesis?

Key methods include:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times should align with reference standards.

- NMR Spectroscopy : Confirm identity via characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, cyclohexyl protons at 1.0–2.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the theoretical molecular weight (C₂₁H₂₁NO₄: 351.36 g/mol). Cross-validate results with spectral databases (e.g., PubChem) to ensure consistency .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into automated peptide synthesis protocols?

Steric hindrance from the cyclohexyl group often reduces coupling efficiency. Mitigation strategies include:

- Activation Reagents : Use HATU or HOAt instead of HBTU for improved reactivity.

- Extended Coupling Times : Increase from 30 minutes to 1–2 hours.

- Double Coupling : Repeat the coupling step with fresh reagents.

- Temperature Control : Perform reactions at 40°C to enhance solubility and diffusion. Monitor progress via the Kaiser test or in-situ FTIR to detect free amine groups .

Q. What experimental approaches resolve contradictions between spectroscopic data (e.g., NMR vs. HPLC) for this compound derivatives?

Discrepancies may arise from impurities or residual solvents. Systematic steps include:

- Repeat Analyses : Under identical conditions to rule out instrument error.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and detect trace impurities.

- LC-MS Coupling : Correlate HPLC peaks with MS fragmentation patterns.

- Reference Standards : Compare against pharmacopeial standards (e.g., USP) for traceability. Document all conditions (e.g., solvent, temperature) to ensure reproducibility .

Q. How can researchers design experiments to evaluate the impact of this compound’s steric hindrance on peptide chain elongation kinetics?

A comparative study could involve:

- Model Peptides : Synthesize sequences with this compound at varying positions (N-terminal, mid-chain).

- Kinetic Monitoring : Use real-time FTIR or UV monitoring to measure coupling rates.

- Molecular Dynamics Simulations : Predict steric clashes and conformational flexibility.

- Control Groups : Compare against less hindered analogs (e.g., Fmoc-Gly-OH). Analyze results via Arrhenius plots to quantify activation energy differences .

Data Contradiction and Validation

Q. What methodologies address inconsistent mass spectrometry and elemental analysis results for this compound?

- High-Resolution MS : Rule out isobaric interferences.

- Combustion Analysis : Verify C/H/N ratios against theoretical values (e.g., C: 71.77%, H: 6.02%, N: 3.99%).

- Ion Chromatography : Detect counterion variations (e.g., TFA vs. acetate).

- Collaborative Testing : Share samples with independent labs to confirm findings. Discrepancies often stem from salt forms or hydration states, which must be explicitly reported .

Q. How should researchers validate synthetic protocols for this compound to ensure reproducibility across laboratories?

Follow the ICH Q2(R1) guidelines for method validation:

- Precision : Intra-day and inter-day reproducibility tests (n=6).

- Accuracy : Spike recovery experiments using certified reference materials.

- Robustness : Vary parameters (e.g., reagent ratios, temperature) within ±10%. Document all steps in electronic lab notebooks (e.g., Chemotion ELN) for transparency .

Experimental Design

Q. What criteria should guide the selection of this compound for studying peptide-protein interactions in drug discovery?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Ensure compatibility with SPPS and deprotection conditions.

- Novelty : Target understudied interactions (e.g., cyclin-dependent kinases).

- Relevance : Align with therapeutic goals (e.g., oncology, enzyme inhibition). Include negative controls (e.g., scrambled sequences) and validate via SPR or ITC .

Q. How can computational tools aid in predicting this compound’s compatibility with non-standard solvents in SPPS?

- COSMO-RS : Predict solubility in solvents like DCM/DMF mixtures.

- Molecular Docking : Assess interactions with resin matrices (e.g., Wang resin).

- Machine Learning : Train models on historical coupling efficiency data. Validate predictions with small-scale pilot syntheses .

Synthesis and Purification

Q. What advanced purification techniques are recommended for isolating this compound from byproducts like dipeptides or truncated sequences?

- Prep-HPLC : Use a gradient elution (10–90% acetonitrile) with a C18 column.

- Ion-Exchange Chromatography : Separate charged impurities at pH 4.5.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high-purity crystals.

Characterize fractions via TLC and MALDI-TOF MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。